molecular formula C16H14Cl2O B14741840 3,3-Bis(4-chlorophenyl)butan-2-one CAS No. 6325-06-0

3,3-Bis(4-chlorophenyl)butan-2-one

Cat. No.: B14741840
CAS No.: 6325-06-0
M. Wt: 293.2 g/mol
InChI Key: NLOLAQGSPXHMPE-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorophenyl)butan-2-one is a chemical compound with the molecular formula C16H14Cl2O It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorophenyl)butan-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-chlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3,3-Bis(4-chlorophenyl)butanoic acid.

    Reduction: Formation of 3,3-Bis(4-chlorophenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(4-chlorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in steroid hormone biosynthesis, leading to altered hormonal levels and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(4-aminophenyl)butan-2-one:

    3,3-Bis(4-methoxyphenyl)butan-2-one: A derivative with different substituents on the phenyl rings, affecting its chemical properties and applications.

Uniqueness

3,3-Bis(4-chlorophenyl)butan-2-one is unique due to its specific chlorophenyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

6325-06-0

Molecular Formula

C16H14Cl2O

Molecular Weight

293.2 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)butan-2-one

InChI

InChI=1S/C16H14Cl2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3

InChI Key

NLOLAQGSPXHMPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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